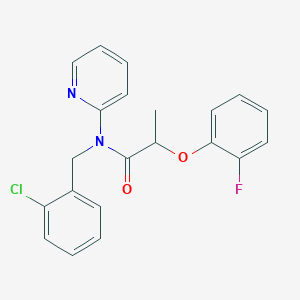![molecular formula C21H25N3O2S B11323377 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11323377.png)
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Phenoxy Intermediate: This involves the reaction of 5-methyl-2-(propan-2-yl)phenol with an appropriate halogenated compound under basic conditions to form the phenoxy intermediate.
Pyrazole Formation: The pyrazole ring is synthesized through the reaction of hydrazine with a suitable diketone or aldehyde.
Amide Bond Formation: The final step involves coupling the phenoxy intermediate with the pyrazole derivative using coupling reagents such as carbodiimides or phosphonium salts to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The aromatic and heterocyclic rings can be oxidized using strong oxidizing agents.
Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could lead to fully saturated analogs.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving its molecular targets.
Wirkmechanismus
The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to modulation of their activity and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[5-methyl-2-(propan-2-yl)phenoxy]propanoic acid
- 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
Uniqueness
Compared to similar compounds, 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide stands out due to its unique combination of aromatic and heterocyclic structures, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C21H25N3O2S |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]propanamide |
InChI |
InChI=1S/C21H25N3O2S/c1-14(2)18-8-7-15(3)12-19(18)26-16(4)21(25)23-20-9-10-22-24(20)13-17-6-5-11-27-17/h5-12,14,16H,13H2,1-4H3,(H,23,25) |
InChI-Schlüssel |
QDVNGXIBJCUKDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)NC2=CC=NN2CC3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-benzodioxol-5-yl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11323295.png)
![1-(3-methoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11323296.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11323316.png)
![7-bromo-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11323323.png)
![6-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11323329.png)
![4-[(2-methylbenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11323338.png)

![3-cyclopentyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11323340.png)

![(2-fluorophenyl){4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11323347.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323351.png)
![2-(2-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11323353.png)
![2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-(furan-2-yl)pyridine-3-carbonitrile](/img/structure/B11323356.png)
![1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B11323357.png)
